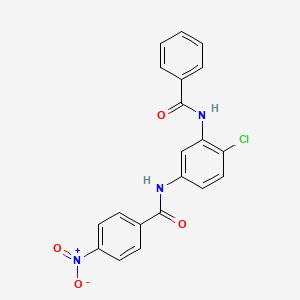

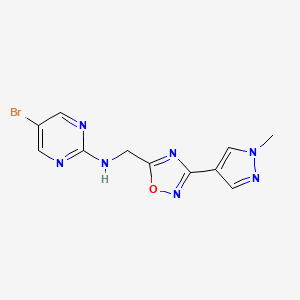

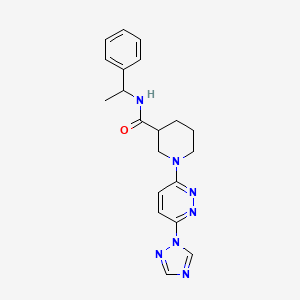

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including halogenated hydrocarbon amination, condensation reactions, and Pd-catalyzed reactions. For instance, Cai Zhi (2010) detailed the preparation of a structurally related molecule through halogenated hydrocarbon amination reaction, demonstrating the complexity and the precision required in synthesizing such compounds (Cai Zhi, 2010). Similarly, T. Hiyama et al. (1990) described a Pd-catalyzed method for synthesizing a precursor of an anti-inflammatory agent, showcasing the utility of palladium catalysis in constructing complex naphthalene derivatives (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Molecular Structure Analysis

The molecular structure of related naphthamide derivatives has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These analyses reveal details about the conformation, bonding, and overall architecture of the molecules. For example, Cemal Koray Özer et al. (2009) characterized N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, showing the importance of crystallography in determining molecular geometry and conformation (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactions and Properties

The chemical behavior of naphthamide derivatives can involve a range of reactions, including electrophilic substitution, nitration, and sulfonation, reflecting the reactive nature of these compounds. K. Clarke et al. (1973) discussed the electrophilic substitution reactions of naphtho[1,2-b]thiophene, indicating the reactivity patterns that might be expected for similar compounds (Clarke, Gregory, & Scrowston, 1973).

Applications De Recherche Scientifique

Catalytic Applications

The study on catalytic methylation of 2-naphthol using dimethyl carbonate highlights the importance of such chemical reactions in producing intermediates for pharmaceuticals like naproxen, indicating potential catalytic applications for similar compounds (Yadav & Salunke, 2013).

Optical and Photophysical Properties

Research on postfunctionalization of poly(3-hexylthiophene) underscores the impact of functional groups on optical properties, suggesting that derivatives of "N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide" might be explored for their optical and photophysical characteristics (Li, Vamvounis, & Holdcroft, 2002).

Biodesulfurization

The ability of Rhodococcus sp. to desulfurize naphthothiophene through selective cleavage of carbon-sulfur bonds indicates a bio-remediation potential for thiophene-containing naphthamides in treating sulfur-contaminated compounds (Kirimura et al., 2002).

Antimicrobial Applications

A study on 2-(6-methoxy-2-naphthyl)propionamide derivatives showed significant antibacterial and antifungal activities, suggesting that "N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide" could have potential as an antimicrobial agent (Helal et al., 2013).

Anticancer Applications

The discovery of naphthyridine derivatives inducing necroptosis and apoptosis in melanoma cells presents a possible application in cancer therapy, hinting at the therapeutic potential of structurally related compounds (Kong et al., 2018).

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-22-11-10-20(13-15-9-12-23-14-15)19(21)18-8-4-6-16-5-2-3-7-17(16)18/h2-9,12,14H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHZCIYDECLDNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481612.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)

![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)

![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)